3,5-Diphenylbenzo[c]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenyl-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)19(21-20-18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGIUFUQVYNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572866 | |
| Record name | 3,5-Diphenyl-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69751-73-1 | |
| Record name | 3,5-Diphenyl-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Diphenylbenzo C Isoxazole and Analogous Structures
Strategies for Annulation of the Benzo[c]isoxazole Core
The construction of the benzo[c]isoxazole skeleton is a cornerstone of synthesizing compounds like 3,5-diphenylbenzo[c]isoxazole. Key methods involve the formation of critical C-O and N-O bonds to close the five-membered isoxazole (B147169) ring, or alternatively, building the benzene (B151609) ring onto an existing isoxazole precursor.
C-O and N-O Bond Formation Approaches in Benzo[c]isoxazole Synthesis
Traditional and modern synthetic strategies for the benzo[c]isoxazole core often rely on intramolecular cyclization reactions that form either a C-O or an N-O bond. chim.it
One common approach to C-O bond formation involves the cyclization of o-substituted aryl oximes. chim.it These reactions are typically carried out under basic conditions, where a nucleophilic oxygen atom of the oxime attacks an electrophilic center on the ortho-substituent of the aromatic ring, leading to the closure of the isoxazole ring.
Conversely, N-O bond formation is another prevalent strategy. This can be achieved through the cyclization of o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it In these methods, the nitrogen and oxygen atoms, already positioned correctly on the aromatic precursor, form the characteristic N-O bond of the isoxazole ring. chim.it A notable example is the thermolysis of 2-azidobenzophenones, which proceeds via N-O bond formation to yield 3-substituted benzo[c]isoxazoles. For instance, the non-catalytic thermolysis of 2-azidobenzophenone in dry xylene produces 3-phenylbenzo[c]isoxazole in quantitative yields. researchgate.net
A more recent development involves the intramolecular nucleophilic attack of secondary amines on silyl (B83357) peroxides, which represents a novel method for N-O bond formation to create isoxazolidines, the saturated analogs of isoxazoles. acs.org
Benzene Ring Formation Methodologies from Substituted Isoxazoles
An alternative to building the isoxazole ring is the annulation of a benzene ring onto a pre-existing substituted isoxazole. chim.it This approach is particularly useful for creating polycyclic or highly substituted benzo[c]isoxazole derivatives.
One such method involves the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it The proposed mechanism for this reaction includes the insertion of the alkyne and a C-H activation of the isoxazole core, which forms a seven-membered palladacycle intermediate. Subsequent reductive elimination yields the target naphtho[2,1-d]isoxazoles, which are a type of fused benzo[c]isoxazole. chim.it This strategy allows for the introduction of various substituents on both the isoxazole and the newly formed naphthalene (B1677914) nucleus. chim.it
Cycloaddition Reactions in Benzo[c]isoxazole Synthesis
Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the benzo[c]isoxazole core and its isoxazole precursors. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.
1,3-Dipolar Cycloadditions Involving Nitrile Oxides and Alkynes or Alkenes
The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) is a widely used and efficient method for constructing the isoxazole ring. nih.govrsc.orgnih.gov This reaction allows for the synthesis of a diverse range of substituted isoxazoles. rsc.orgnih.gov
Nitrile oxides are often generated in situ from precursors such as aldoximes or hydroximoyl chlorides. nih.govcore.ac.uk For example, the reaction of an aldehyde with hydroxylamine (B1172632) can form an aldoxime, which is then oxidized to the corresponding nitrile oxide. This reactive intermediate readily undergoes cycloaddition with an alkyne to produce a 3,5-disubstituted isoxazole. core.ac.uk The reaction can be performed as a one-pot, three-step process. core.ac.uk
The regioselectivity of the cycloaddition can often be controlled, leading to specific substitution patterns on the resulting isoxazole ring. For instance, copper(I)-catalyzed 1,3-dipolar cycloaddition reactions of aromatic nitrile oxides with non-symmetrical activated alkynes have been shown to be regiospecific, yielding 3,5-disubstituted isoxazoles. beilstein-journals.org
Below is a table summarizing a one-pot synthesis of 3,5-disubstituted isoxazoles using this methodology.
| Aldehyde (1) | Alkyne (2) | Product (3) | Yield (%) |
| Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole (B109209) | 85 |
| 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 82 |
| 4-Nitrobenzaldehyde | Phenylacetylene | 3-(4-Nitrophenyl)-5-phenylisoxazole | 78 |
| Benzaldehyde | 1-Heptyne | 3-Phenyl-5-pentylisoxazole | 75 |
| Benzaldehyde | Ethyl propiolate | Ethyl 3-phenylisoxazole-5-carboxylate | 88 |
Data sourced from a study on the synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents. core.ac.uk
Chemical Reactivity and Mechanistic Studies of 3,5 Diphenylbenzo C Isoxazole and Its Analogs
Annulative Coupling Reactions Involving Benzo[c]isoxazoles
Annulative coupling reactions are powerful tools in synthetic chemistry for the construction of complex cyclic and polycyclic frameworks. Benzo[c]isoxazoles, also known as anthranils, serve as versatile building blocks in these transformations due to the reactivity of their N-O bond.
A rhodium-catalyzed cascade annulative coupling reaction has been developed for 3,5-diarylisoxazoles with three equivalents of an alkyne. thieme-connect.com This process occurs efficiently in the presence of a Copper(II) oxidant, leading to the sequential formation of isoquinoline (B145761) and naphtho[1,8-bc]pyran structures linked by a biaryl bond in a single operation. thieme-connect.com The reaction is initiated by the cleavage of the C–H bond at the ortho-position of the 3-aryl group, followed by the cleavage of the N–O bond in the isoxazole (B147169) ring. osaka-u.ac.jp
The initial studies for this transformation utilized 3,5-diphenylisoxazole (B109209) (an analog of 3,5-diphenylbenzo[c]isoxazole) with diphenylacetylene. osaka-u.ac.jpthieme-connect.com The reaction was conducted in the presence of a [Cp*Rh(MeCN)₃][SbF₆]₂ catalyst and Cu(OAc)₂ as an oxidant, yielding the corresponding 1:3 coupling product. osaka-u.ac.jpthieme-connect.com Optimization of the reaction conditions found that reducing the amount of the alkyne to 3.1 equivalents could improve the yield significantly. osaka-u.ac.jp The N–O bond within the isothiazole (B42339) ring in analogous reactions acts as an internal oxidant, working in concert with an external Cu(II) oxidant to regenerate the active Rh(III) species. researchgate.net This cascade process consolidates three alkyne molecules to efficiently construct complex isoquinoline-conjugated naphtho[1,8-bc]pyran frameworks. thieme-connect.com
| Catalyst | Oxidant | Reactants | Product Structure | Ref |
| [Cp*Rh(MeCN)₃][SbF₆]₂ | Cu(OAc)₂ | 3,5-Diphenylisoxazole, Diphenylacetylene | Isoquinoline-conjugated naphtho[1,8-bc]pyran | osaka-u.ac.jpthieme-connect.com |
Benzo[c]isoxazoles, also referred to as anthranils, participate in formal [3+2] annulation reactions with various partners. rsc.org A gold-catalyzed formal [3+2] annulation between ynamides and anthranils has been reported to produce 7-acylindoles in good yields. rsc.org This transformation is also effective with unpolarized alkynes. rsc.org In these reactions, the isoxazole derivative serves as an efficient amination reagent. rsc.orgresearchgate.net The proposed mechanism involves the activation of the aromatic N-O bond of the benzisoxazole through oxidative addition to a transition metal. researchgate.net
Formal [4+2] annulation reactions involving benzo[c]isoxazoles provide access to six-membered heterocyclic systems. Gold-catalyzed [4+2] annulation of N-benzyl ynamides with anthranils yields quinoline-based polyazaheterocycles. rsc.org Similarly, the reaction of propargylic silyl (B83357) ethers with anthranils under gold catalysis produces 2-aminoquinolines. rsc.org In a different approach, Cu(II)-catalyzed [4+2] cycloadditions occur between Cu-benzopyryliums and substituted isoxazoles. acs.org The regioselectivity of this reaction depends on the substitution pattern of the isoxazole. acs.org For 3,5-disubstituted isoxazoles, the reaction proceeds via the C(3,4)-carbons, while for unsubstituted isoxazole, the chemoselectivity switches to a C(4,5)-addition. acs.org Additionally, a palladium-catalyzed synthesis of benzisoxazoles has been developed through a formal intermolecular [4+1]-annulation of N-phenoxyacetamides with aldehydes, showcasing another pathway for constructing the core ring system. chim.itdntb.gov.ua
| Catalyst | Reactants | Product | Ref |
| KAuBr₄ | N-benzyl ynamides, Anthranils | Quinoline-based polyazaheterocycles | rsc.org |
| Gold Catalyst | Propargylic silyl ethers, Anthranils | 2-Aminoquinolines | rsc.org |
| Cu(OAc)₂ | Cu-benzopyryliums, Substituted isoxazoles | α,γ-Dicarbonylnaphthalenes | acs.org |
| Pd(TFA)₂ | N-phenoxyacetamides, Aldehydes | 3-Substituted benzisoxazoles | chim.it |
Benzo[d]isoxazoles can undergo formal [5+1] annulation reactions. A gold-catalyzed reaction of ynamides with benzo[d]isoxazoles leads to the formation of functionalized polysubstituted 2H-benzo[e] thieme-connect.comresearchgate.netoxazines. rsc.orgacs.org The chemoselectivity between [5+2] and [5+1] annulation pathways can be controlled by the choice of ligand on the gold catalyst. acs.org For instance, using IPrAuCl/AgNTf₂ favors [5+2] annulation, while P(t-Bu)₂(o-biphenyl)AuCl/AgNTf₂ directs the reaction towards [5+1] annulation. acs.org The mechanism for the [5+1] pathway involves the formation of an α-imino gold carbene intermediate, followed by a 6π electrocyclization and a subsequent 1,2-amino migration. rsc.org Rhodium catalysts have also been employed for [5+1] cycloaddition reactions of 3-diazoindolin-2-imines with benzo[d]isoxazoles. researchgate.net
Role as Amination Reagents in Divergent Heterocycle Synthesis
Isoxazoles and their derivatives, including benzo[c]isoxazoles, have emerged as effective amination reagents for alkynes, facilitating the synthesis of diverse heterocyclic compounds. rsc.org These reactions leverage the isoxazole as an N,O-bifunctional reagent, typically in transformations catalyzed by transition metals that proceed through metal carbene intermediates. rsc.orgresearchgate.net This methodology has been widely applied to the rapid and atom-economical synthesis of complex, nitrogen-containing molecules. rsc.org The process involves the amination of various alkyne types, such as ynamides, ynol ethers, and unpolarized alkynes, showcasing the versatility of isoxazoles in constructing valuable N-heterocycles. rsc.orgrsc.org
Electrophilic Substitution Pathways of the Benzo[c]isoxazole Ring System
The benzo[c]isoxazole ring system can undergo electrophilic substitution, providing a direct method for its functionalization. rsc.org A practical synthesis of 3-aryl anthranils has been developed via an electrophilic aromatic substitution strategy, where Tf₂O is used as an activator. rsc.org In this transformation, the benzo[c]isoxazole reacts with a range of arenes to yield structurally diverse 3-aryl anthranils with high regioselectivity. rsc.org The proposed mechanism suggests that in the presence of in situ-generated TfOH, an electron-rich arene undergoes electrophilic substitution with an activated benzo[c]isoxazole intermediate. rsc.org The final product is formed after the elimination of CF₃SO₂H. rsc.org This strategy is not limited to arenes; other nucleophiles like olefins, silyl enolethers, and carbonyl compounds can also participate, leading to C3 alkenylation and alkylation of the anthranil (B1196931) core. rsc.org The fusion of a benzene (B151609) ring to the isoxazole unit provides additional sites for chemical modification through such electrophilic aromatic substitution reactions.
Nucleophilic Ring-Opening Reactions and Subsequent Transformations
The benzo[c]isoxazole (also known as anthranil) ring system, particularly the N-O bond, is susceptible to cleavage under various conditions, leading to ring-opened intermediates that can undergo a range of subsequent transformations. These reactions are pivotal for converting the stable heterocyclic core into other valuable molecular scaffolds. Mechanistic studies suggest that these transformations can be triggered by transition metals or bases, often involving the formation of reactive species like metal-nitrenoids or ring-opened anions.
One significant transformation is the intramolecular C-H amination of benzo[c]isoxazole derivatives, which proceeds through a ring-opening mechanism. nih.gov Research on the conversion of 7-phenylbenzo[c]isoxazole derivatives into carbazole (B46965) derivatives highlights a novel protocol where the ring-opening is catalyzed by a Cp*Co(III) complex. nih.gov This process provides an efficient, redox-neutral route to carbazoles. nih.gov
Mechanistic investigations propose that the transformation of a 7-phenylbenzo[c]isoxazole to a carbazole can occur via two different pathways following the initial N-O bond cleavage. nih.gov The "conventional" pathway involves the formation of a cobalt(V)-nitrenoid intermediate. nih.gov An alternative, "unconventional" pathway involves an electrocyclization event. nih.gov A specific, high-yielding example of this transformation has been optimized, demonstrating its synthetic utility. nih.gov
| Substrate | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 7-phenylbenzo[c]isoxazole | [Cp*Co(CO)I₂] (5 mol %), AgSbF₆ (10 mol %), NaOAc (10 mol %) | 1,2-DCE | 60 °C, 24 h | 9H-carbazole-1-carbaldehyde | 94% |
In a different class of transformations, analogs such as 3-aryltetrahydrobenzisoxazoles undergo a remarkable base-mediated rearrangement to form 2-aryltetrahydrobenzoxazoles. lboro.ac.ukrsc.org This unprecedented reaction proceeds through a proposed mechanism initiated by deprotonation of a phenol (B47542) group. This is followed by a sequence involving a Neber-type rearrangement to an azirine intermediate, which exists in equilibrium with a nitrile ylide. The final step is a 6π electrocyclic ring closure to yield the oxazole (B20620) product. lboro.ac.ukrsc.org The reaction is sensitive to the base and solvent conditions, with aprotic solvents and various bases proving effective. rsc.org
The scope of this rearrangement was explored using 3-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole as a model substrate with different bases. rsc.org The results show that while carbonate, alkoxide, and amidine bases are effective, tertiary amines fail to promote the reaction. rsc.org Furthermore, the presence of nucleophiles like water or ethanethiol (B150549) can intercept the rearranged oxazole, leading to ring-opened amide products. rsc.org
| Base | Solvent | Product | Yield |
|---|---|---|---|
| Cs₂CO₃ | THF | 2-(2-Hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[d]oxazole | 94% |
| K₂CO₃ | THF | 2-(2-Hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[d]oxazole | 72% |
| NaH | THF | 2-(2-Hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[d]oxazole | 63% |
| DBU | THF | 2-(2-Hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[d]oxazole | 54% |
| KOtBu | THF | 2-(2-Hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[d]oxazole | 75% |
| Et₃N | THF | No Reaction | |
| Cs₂CO₃ (with H₂O) | THF | N-(2-(2-hydroxyphenyl)-2-oxoethyl)cyclohexane-1,3-dione (amide product) | 60% |
| Cs₂CO₃ (with EtSH) | THF | S-ethyl 2-(1,3-dioxocyclohexan-2-yl)-2-(2-hydroxyphenyl)ethanethioate (amide product) | 49% |
These examples underscore how nucleophilic attack or base-mediation can initiate the cleavage of the N-O bond in benzo[c]isoxazoles and their analogs, paving the way for complex and synthetically useful molecular rearrangements and functionalizations.
Advanced Spectroscopic and Structural Characterization of 3,5 Diphenylbenzo C Isoxazole Compounds
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 3,5-diphenylbenzo[c]isoxazole and related structures, FT-IR spectra reveal key vibrational modes that confirm the presence of the isoxazole (B147169) and phenyl moieties.
For 3,5-diphenylisoxazole (B109209), characteristic FT-IR peaks are observed for aromatic C-H stretching around 3048 cm⁻¹. rjpbcs.com The C=N stretching of the isoxazole ring is typically found near 1525-1574 cm⁻¹, while C=C stretching vibrations from the aromatic rings appear in the range of 1472-1489 cm⁻¹. rjpbcs.com The N-O stretching vibration is assigned to a peak around 1325-1404 cm⁻¹. rjpbcs.com Additionally, monosubstituted and disubstituted C-H deformation bands can be observed, confirming the substitution pattern on the phenyl rings. rjpbcs.com In substituted derivatives, such as those containing a methoxy (B1213986) group, additional C-H stretching of the methyl group and C-O stretching vibrations can be identified. rjpbcs.com For instance, in 5-(4'-methoxyphenyl)-3-phenyl-isoxazole, C-H stretching of the -OCH3 group is seen at 2935 cm⁻¹ and C-O stretching at 1345 cm⁻¹. rjpbcs.com Similarly, chloro-substituted derivatives exhibit a characteristic C-Cl stretching vibration. rjpbcs.com
A representative table of FT-IR data for 3,5-diphenylisoxazole and its derivatives is provided below:
| Compound | Aromatic C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 3,5-Diphenylisoxazole | 3047.95 | 1570.67 | 1488.94 | 1404.08 | 687.39 (Monosubstituted C-H def.) | rjpbcs.com |
| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole | 3017.25 | 1525.28 | 1472.21 | 1362.75 | 2935.40 (C-H stretch), 1345.57 (C-O stretch), 807.39 (Disubstituted C-H def.) | rjpbcs.com |
| 5-(2'-Chlorophenyl)-3-phenylisoxazole | 3025.64 | 1545.09 | 1537.09 | 1404.08 | 732.69 (C-Cl stretch), 772.28 (Disubstituted C-H def.) | rjpbcs.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3,5-diphenylisoxazole, the aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.34-7.89 ppm. rjpbcs.comtcichemicals.com A characteristic singlet for the isoxazole proton (=CH) is observed around δ 6.82-6.84 ppm. tcichemicals.comrsc.orgrsc.org
¹³C NMR spectroscopy offers insights into the carbon framework of a molecule. In 3,5-diphenylisoxazole, the carbon atoms of the isoxazole ring and the phenyl rings resonate at distinct chemical shifts. The isoxazole ring carbons typically appear at approximately δ 170.5 (Cq), δ 163.1 (Cq), and δ 97.6 (CH). rsc.org The signals for the phenyl carbons are observed in the aromatic region of the spectrum. rsc.org
The following table summarizes representative ¹H and ¹³C NMR data for 3,5-diphenylisoxazole:
| Technique | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H NMR | 7.89 – 7.84 (m, 4H) | Aromatic Protons | rsc.org |
| 7.55 – 7.44 (m, 6H) | Aromatic Protons | rsc.org | |
| 6.84 (s, 1H) | Isoxazole Proton (=CH) | rsc.org | |
| ¹³C NMR | 170.5 (Cq) | C5 (Isoxazole) | rsc.org |
| 163.1 (Cq) | C3 (Isoxazole) | rsc.org | |
| 130.4 (CH) | Phenyl Carbons | rsc.org | |
| 130.2 (CH) | Phenyl Carbons | rsc.org | |
| 129.3 (Cq) | Phenyl Carbons | rsc.org | |
| 129.2 (CH) | Phenyl Carbons | rsc.org | |
| 129.1 (CH) | Phenyl Carbons | rsc.org | |
| 127.6 (Cq) | Phenyl Carbons | rsc.org | |
| 127.0 (CH) | Phenyl Carbons | rsc.org | |
| 126.0 (CH) | Phenyl Carbons | rsc.org | |
| 97.6 (CH) | C4 (Isoxazole) | rsc.org |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within the molecule.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in the structural analysis of complex benzisoxazole derivatives, HMBC can be used to confirm the connection between different ring systems. acs.org The absence of an expected HMBC correlation can also be informative, helping to revise a proposed structure. acs.org Advanced NMR techniques are essential for resolving overlapping signals in complex spectra and for the structural elucidation of regioisomeric byproducts that may form during synthesis.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 3,5-diphenylisoxazole, the electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 221, corresponding to its molecular weight. nih.gov Electrospray ionization (ESI) mass spectrometry often shows the protonated molecule [M+H]⁺ at m/z 222. rjpbcs.comrsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. kg.ac.rs By comparing the experimentally determined exact mass with the calculated masses of possible elemental compositions, the correct molecular formula can be identified with a high degree of confidence. For example, the HRMS data for a derivative, 3-phenyl-5-(thiophen-3-yl)isoxazole, showed a calculated m/z for [M + H]⁺ of 228.0478, with the found value being 228.0467, confirming the molecular formula C₁₃H₁₀NOS. thieme-connect.com
The following table presents typical mass spectrometry data for 3,5-diphenylisoxazole:
| Technique | Ionization Mode | m/z Value | Assignment | Reference |
| MS | EI | 221 | [M]⁺ | nih.gov |
| MS | ESI | 222.24 | [M+H]⁺ (relative intensity 18%) | rjpbcs.com |
| 221.25 | [M]⁺ (relative intensity 100%) | rjpbcs.com | ||
| HRMS | ESI | 222 | [M+H]⁺ | rsc.org |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Stereochemistry
Theoretical and Computational Chemistry of 3,5 Diphenylbenzo C Isoxazole
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of molecular systems. arxiv.org By approximating the many-electron problem to one dealing with the electron density, DFT offers a favorable balance between computational cost and accuracy. arxiv.org Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed for these studies. acu.edu.innih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5-Diphenylbenzo[c]isoxazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the optimized structure. acu.edu.in This process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule.
Conformational analysis is crucial for molecules with rotatable bonds, such as the phenyl groups in this compound. The rotation of the phenyl rings relative to the central benzo[c]isoxazole core gives rise to different conformers with varying energies. Computational methods can map the potential energy surface by systematically rotating these dihedral angles to identify the lowest energy conformer and the rotational barriers between different conformations. mdpi.com For related biaryl systems, studies have shown that including solvent effects during geometry optimization, for instance using the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can be important for accurately predicting certain properties. elifesciences.org
Table 1: Representative Calculated Geometrical Parameters for an Isoxazole (B147169) Ring System (Note: Data below is for a related 3-phenyl-5-furan isoxazole derivative, optimized at the B3LYP/6-311++G(d,p) level, and serves as an illustrative example of typical bond lengths and angles in such systems.) acu.edu.in
| Parameter | Bond Length (Å) / Bond Angle (°) |
| O1-N2 | 1.415 |
| N2-C3 | 1.314 |
| C3-C4 | 1.433 |
| C4-C5 | 1.365 |
| C5-O1 | 1.350 |
| O1-N2-C3 | 109.5 |
| N2-C3-C4 | 112.3 |
| C3-C4-C5 | 105.8 |
| C4-C5-O1 | 107.2 |
| C5-O1-N2 | 105.2 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps and Orbital Distributions
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. lupinepublishers.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. lupinepublishers.comarxiv.org A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. lupinepublishers.com
For isoxazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. acu.edu.in In a study of 3-phenyl-5-furan isoxazole derivatives, the HOMO was typically found to be distributed over the furan (B31954) and phenyl rings, while the LUMO was localized more on the isoxazole and adjacent phenyl moiety. acu.edu.in Similarly, for fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole, a closely related fused system, the HOMO is generally located on the benzo[c]isoxazole part and the fused imidazole (B134444) ring, whereas the LUMO is distributed over the entire aromatic system. nih.gov The HOMO-LUMO energy gap for these systems dictates their electronic absorption and emission properties. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Phenyl-Substituted Isoxazole Derivative (Note: Data is for a 3-(4-chlorophenyl)-5-(furan-2-yl)isoxazole derivative and is illustrative.) acu.edu.in
| Parameter | Energy (eV) |
| EHOMO | -6.478 |
| ELUMO | -2.124 |
| Energy Gap (ΔE) | 4.354 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a reliable method for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netmdpi.com For a series of para-substituted 3-phenylisoxazoles, DFT calculations of ¹³C and ¹⁵N chemical shifts showed good correlation with experimental values. nih.gov These calculations can help assign ambiguous signals and understand the electronic effects of substituents on the chemical shifts within the isoxazole ring. nih.gov
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active frequencies of a molecule. nih.gov The calculated frequencies correspond to the normal modes of vibration. Although there is often a systematic deviation from experimental values due to the harmonic approximation used in the calculations, these can be corrected using scaling factors to achieve good agreement with experimental spectra. This analysis is invaluable for assigning specific vibrational modes to the observed absorption bands. For example, characteristic stretching frequencies for C=N, C=C, and C-O bonds within the benzoisoxazole core can be identified. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states (TS). A key synthetic route to 3-phenylbenzo[c]isoxazole is the non-catalytic thermolysis of 2-azidobenzophenone. researchgate.net Theoretical studies on the formation of the 2,1-benzisoxazole ring from related aryl azides provide insight into this process. acs.org
Regioselectivity Predictions in Cycloaddition Reactions
While the thermocyclization of an azide (B81097) is a primary route to this compound, the isoxazole ring is frequently synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkyne or alkene. nih.govorganic-chemistry.org DFT is a powerful tool for predicting the regioselectivity of such reactions. nih.gov
The regioselectivity, which determines whether the 3,5- or 3,4-disubstituted isoxazole is formed, is governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (alkyne). organic-chemistry.org FMO theory is often applied, where the reaction is favored by the smaller energy gap between the HOMO of one reactant and the LUMO of the other. DFT calculations of the FMO energies and coefficients of the reactants can predict the favored regioisomer. nih.gov For the reaction of nitrile oxides with terminal alkynes, the formation of 3,5-disubstituted isoxazoles is often observed with high regioselectivity. organic-chemistry.orgrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra, and to analyze the nature of electronic transitions. nih.gov
For fluorescent heterocyclic systems, such as derivatives of imidazo[4',5':3,4]benzo[c]isoxazole, TD-DFT calculations have been successfully used to obtain calculated electronic absorption spectra that are in good agreement with experimental data. nih.gov These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., HOMO → LUMO). nih.govnih.gov This information is crucial for understanding the photophysical properties of the molecule, such as its color and fluorescence characteristics. The failure of standard TD-DFT to accurately describe certain types of excitations, like long-range charge-transfer (CT) states, is a known limitation, but it remains a powerful tool for many applications.
Prediction of UV/Visible Absorption and Fluorescence Emission Spectra
There is no specific published data detailing the theoretical prediction of UV/Visible absorption and fluorescence emission spectra for this compound. Computational studies on other isoxazole derivatives often employ methods like TD-DFT to calculate excitation energies and oscillator strengths, which correspond to absorption maxima. researchgate.net These calculations would typically be performed in various solvents to understand solvatochromic effects.
Analysis of Photophysical Pathways and Intramolecular Charge Transfer (ICT)
An analysis of the photophysical pathways, including intramolecular charge transfer (ICT), has not been reported for this compound. Such studies on donor-acceptor molecules often involve analyzing the transition from the ground state to an excited state, which can have a charge-transfer character. This is particularly relevant for molecules with distinct electron-donating and electron-accepting moieties, which can lead to interesting photophysical properties.
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactive Sites
A Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. An MEP map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution on a molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, thereby predicting the molecule's reactivity.
Quantum Chemical Calculations for Electronic and Optical Properties
Specific quantum chemical calculations detailing the electronic and optical properties of this compound are not documented. Such calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net
Applications and Advanced Materials Science Research of Benzo C Isoxazole Derivatives
Optoelectronic Materials Research
The unique electronic and photophysical properties endowed by the benzo[c]isoxazole moiety, combined with the extended π-conjugation from the phenyl substituents, position 3,5-Diphenylbenzo[c]isoxazole as a candidate for various optoelectronic applications.
Semiconductor Applications and Charge Transport Properties
Organic semiconductors are the cornerstone of next-generation flexible electronics. While specific charge transport data for this compound is not extensively detailed in currently available research, the broader class of isoxazole-containing materials is recognized for its potential in semiconductor applications. researchgate.net The inherent asymmetry and dipole moment of the isoxazole (B147169) ring can influence molecular packing and, consequently, the charge transport characteristics of the material. Theoretical and experimental studies on related benzo[1,2-d:4,5-d′]bisoxazole (BBO) derivatives have demonstrated that the electronic properties, such as HOMO and LUMO energy levels, can be tuned by the nature and position of substituent groups. nsf.gov For instance, attaching different functional groups can significantly impact the energy gaps and charge carrier mobility. rsc.org Further research focusing on the specific charge transport parameters of this compound would be crucial to fully assess its potential in devices like organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs) Component Design
The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. Benzo[1,2-d:4,5-d′]bisoxazole (BBO) derivatives have been investigated as blue light-emitting materials. nsf.gov The performance of OLEDs, including their external quantum efficiency (EQE), current efficiency, and color purity, is highly dependent on the molecular structure of the emitter and host materials. researchgate.netresearchgate.netfrontiersin.orgnih.govaps.org For example, studies on cruciform-type BBOs have shown that the substitution pattern significantly affects the emission wavelength and device efficiency, with some derivatives exhibiting deep-blue electroluminescence. nsf.gov Although this compound is commercially available and falls within the general class of compounds with potential for OLED applications, specific data on its performance as an emitter or host material in OLED devices is not yet prominent in the scientific literature.
Photochromic and Liquid Crystalline Properties
Photochromic materials, which undergo reversible changes in their optical properties upon light irradiation, are of interest for applications in optical data storage and smart windows. While some heterocyclic compounds exhibit photochromism, there is a lack of specific studies demonstrating this property in this compound.
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings like isoxazole into molecular structures can induce mesomorphic (liquid crystalline) behavior. mdpi.comelsevierpure.com The bent shape of the isoxazole ring can be a key factor in the formation of various liquid crystalline phases. However, specific investigations into the mesomorphic properties of this compound have not been reported in the reviewed literature.
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion and optical switching. Organic molecules with donor-acceptor architectures and extended π-systems often exhibit significant NLO properties. researchgate.net The isoxazol-5(4H)-one motif, a related structure, has been identified as a potent electron acceptor in the design of NLO materials. researchgate.net Studies on donor-acceptor molecules incorporating isoxazolones have demonstrated third-order nonlinear absorption effects. researchgate.net While the this compound structure possesses π-conjugation, quantitative data regarding its second or third-order NLO coefficients are not available in the current literature.
Coordination Chemistry and Ligand Design
The nitrogen atom in the isoxazole ring of this compound presents a potential coordination site for metal ions, suggesting its utility as a ligand in coordination chemistry. The design of novel ligands is crucial for the development of catalysts, functional materials, and biologically active metal complexes. libretexts.org The broader family of benzisoxazole derivatives has been explored in medicinal chemistry, with some compounds showing a range of biological activities. nih.gov However, specific studies detailing the synthesis and characterization of coordination complexes involving this compound as a ligand are not prominently featured in the scientific literature. The exploration of its coordination behavior with various metal centers could unveil new catalytic or material properties.
Benzo[c]isoxazole-Derived Ligands in Metal Complexes (e.g., Ni(II) Complexes)
Benzo[c]isoxazole derivatives have emerged as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Their unique electronic and structural properties allow them to act as effective coordinating agents, leading to the formation of metal complexes with interesting geometries and potential for catalytic applications. The nitrogen and oxygen atoms within the isoxazole ring system can participate in bonding with metal centers, facilitating the assembly of diverse coordination architectures.
A notable example involves the synthesis of Nickel(II) complexes using ligands derived from benzo[c]isoxazoles. These complexes are typically prepared through the coordination of the benzo[c]isoxazole ligand with a Ni(II) salt. The resulting metal complexes have been characterized extensively using a range of spectroscopic and analytical techniques to elucidate their structures.
Characterization techniques such as elemental analysis, mass spectrometry, and infrared (IR) spectroscopy are fundamental in confirming the formation and composition of these complexes. For instance, the mass spectrum of a Ni(II) complex with a benzothiazole-derived ligand, a related heterocyclic system, shows distinct peaks corresponding to the complex structure, confirming the coordination of the ligand to the metal center. nih.gov Similarly, IR spectroscopy can identify the coordination sites by observing shifts in the vibrational frequencies of functional groups upon complexation.
Further structural insights are often gained through quantum chemical investigations and electronic spectroscopy. Theoretical and experimental data for Ni(II) complexes with benzo[c]isoxazole-derived ligands have confirmed a preference for a square-planar geometry around the Ni(II) center. The electronic absorption spectra of these Ni(II) complexes may show weak d-d transitions that are overshadowed by strong metal-to-ligand charge transfer (MLCT) bands, a feature that can be indicative of a square planar structure. nih.gov Many of these Ni(II) complexes are also found to be diamagnetic, which is consistent with a low-spin, square planar d⁸ configuration. nih.govmagritek.com
Table 1: Spectroscopic and Analytical Data for a Representative Ni(II)-Benzo[c]isoxazole Complex
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| Elemental Analysis | Matches calculated C, H, N percentages | Confirms the empirical formula of the synthesized complex. | |
| Mass Spectrometry | Molecular ion peak corresponds to the expected mass of the complex. | Confirms the molecular weight and stoichiometry of the complex. | nih.gov |
| IR Spectroscopy | Shifts in the vibrational frequencies of C=N or N-O bonds upon coordination. | Identifies the specific atoms of the ligand involved in bonding to the Ni(II) ion. | |
| UV-Vis Spectroscopy | Presence of strong charge-transfer bands. | Suggests metal-to-ligand charge transfer, characteristic of the complex's electronic structure. | nih.gov |
| Magnetic Susceptibility | Diamagnetic behavior. | Consistent with a low-spin, d⁸ square-planar geometry for the Ni(II) center. | nih.gov |
Catalytic Applications of Metal-Benzo[c]isoxazole Complexes in Organic Transformations
The metal complexes formed with benzo[c]isoxazole-derived ligands are not merely of structural interest; they have demonstrated significant potential as catalysts in a range of organic transformations. The combination of the heterocyclic ligand and the metal center can create a unique electronic environment that facilitates catalytic cycles, often with high efficiency and selectivity.
One prominent application is in the field of biofuel production. Ni(II) complexes featuring benzo[c]isoxazole-derived ligands have been successfully employed as homogeneous catalysts for the transesterification of corn oil with methanol. This reaction is a key step in the synthesis of biodiesel. The catalytic results from these studies indicate that the Ni(II) complexes are promising candidates for developing new catalytic systems for sustainable energy production. The structure of the resulting biodiesel product has been confirmed using proton nuclear magnetic resonance (¹H NMR) analysis.
In addition to transesterification, metal-benzo[c]isoxazole complexes have been utilized in sophisticated annulation reactions for the synthesis of complex N-heterocycles. For example, gold catalysts have been used in the formal [3+2] annulation of ynamides with anthranils (a common name for benzo[c]isoxazoles). rsc.org This transformation, catalyzed by an IPrAuCl/AgNTf₂ system, provides an efficient route to a variety of 7-acylindoles, which are valuable structural motifs in medicinal chemistry. rsc.org The reaction demonstrates the ability of the benzo[c]isoxazole ring to act as a reactive partner in metal-catalyzed C-N and C-C bond-forming cascades. rsc.org
The broader family of isoxazole-metal complexes showcases a wide array of catalytic activities, highlighting the versatility of this ligand class. Transition metal complexes incorporating isoxazole functionalities have been studied as catalysts for the epoxidation of alkenes, an important transformation for producing valuable epoxide intermediates. orientjchem.org Furthermore, rhodium(III) catalysts have been shown to mediate a cascade annulative coupling of 3,5-diarylisoxazoles with alkynes, leading to the construction of complex polycyclic aromatic compounds. thieme-connect.de These examples underscore the broad potential of metal-benzo[c]isoxazole and related isoxazole complexes in facilitating diverse and valuable organic transformations. google.comnih.gov
Table 2: Examples of Catalytic Applications of Metal-Benzo[c]isoxazole and Related Isoxazole Complexes
| Metal Catalyst | Ligand/Reactant | Organic Transformation | Product | Reference |
|---|---|---|---|---|
| Nickel(II) | Benzo[c]isoxazole derivative | Transesterification of corn oil | Biodiesel (Fatty Acid Methyl Esters) | |
| Gold(I) | Benzo[c]isoxazole (Anthranil) | Formal [3+2] Annulation with Ynamides | 7-Acylindoles | rsc.org |
| Rhodium(III) | 3,5-Diarylisoxazole | Cascade Annulative Coupling with Alkynes | Isoquinoline-Naphthopyran Conjugates | thieme-connect.de |
| Various Transition Metals | Isoxazole-functionalized resin | Epoxidation of Olefins | Epoxides | orientjchem.org |
Future Perspectives in 3,5 Diphenylbenzo C Isoxazole Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy
A primary focus of future research is the shift towards more sustainable and efficient methods for synthesizing the benzo[c]isoxazole core. Traditional syntheses are often being replaced by modern techniques that offer higher yields, milder reaction conditions, and reduced environmental impact.
One promising approach is the non-catalytic thermolysis of 2-azidobenzophenones, which can produce 3-phenylbenzo[c]isoxazoles in quantitative yields through cyclization in dry xylene. researchgate.net Another innovative and environmentally friendly method is mechanochemical synthesis, which involves ball-milling to facilitate reactions in the absence of a solvent. nih.gov A scalable, solvent-free mechanochemical 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides has been developed, utilizing a recyclable Cu/Al2O3 nanocomposite catalyst to produce 3,5-isoxazoles in moderate to excellent yields. nih.gov
The use of green or recyclable reaction media is also a key area of development. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. core.ac.uk This method is notable as the DES medium can be reused multiple times without a significant drop in reaction yield. core.ac.uk Furthermore, modern catalytic systems continue to be refined. Copper(I)-catalyzed cycloaddition reactions provide a mild and convenient one-pot route to 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. organic-chemistry.org
| Synthetic Method | Key Features | Starting Materials | Reference |
|---|---|---|---|
| Mechanochemical Synthesis | Solvent-free, scalable, uses recyclable Cu/Al2O3 catalyst | Terminal alkynes, Hydroxyimidoyl chlorides | nih.gov |
| Deep Eutectic Solvent (DES) Synthesis | One-pot, three-step process; recyclable reaction medium | Aldehydes, Hydroxylamine (B1172632), Alkynes | core.ac.uk |
| Non-catalytic Thermolysis | High (quantitative) yields, metal-free | 2-Azidobenzophenones | researchgate.net |
| Copper(I)-Catalyzed Cycloaddition | Mild, one-pot, three-component reaction | Terminal acetylenes, in situ generated Nitrile Oxides | organic-chemistry.org |
Exploration of Advanced Functional Materials Based on Tailored Benzo[c]isoxazole Scaffolds
The rigid, planar, and aromatic nature of the benzo[c]isoxazole scaffold makes it an excellent candidate for the development of advanced functional materials. ontosight.airesearchgate.net Future research will focus on tailoring this core structure to create materials with specific optical and electronic properties for a range of applications.
Derivatives of benzo[c]isoxazole have been shown to possess interesting photophysical properties, including fluorescence. This opens avenues for their use in organic light-emitting devices (OLEDs), chemical sensors, and fluorescent probes. A particularly innovative strategy involves the rhodium-catalyzed cascade annulative coupling of 3,5-diarylisoxazoles with alkynes. thieme-connect.de This reaction builds complex polycyclic aromatic compounds that exhibit visible fluorescence in both solution and solid states. thieme-connect.de Remarkably, the fluorescence of some of these resulting conjugates can be reversibly switched "on" and "off" by treatment with a base and an acid, respectively, demonstrating their potential as responsive materials. thieme-connect.de
Beyond fluorescence, isoxazole (B147169) derivatives have been investigated for their liquid crystalline properties, which are crucial for applications in optoelectronic devices. researchgate.net The ability to systematically modify the phenyl groups at the 3- and 5-positions of the benzo[c]isoxazole ring allows for fine-tuning of molecular shape and intermolecular interactions, which are critical for controlling the properties of functional materials. The construction of larger, fused-aromatic systems using the benzo[c]isoxazole unit as a building block is a key strategy for creating next-generation organic materials for electronics and photonics. thieme-connect.de
| Potential Application | Functional Property | Underlying Chemistry/Scaffold | Reference |
|---|---|---|---|
| Organic Light-Emitting Devices (OLEDs) | Visible Fluorescence | Polycyclic heteroaromatic compounds | thieme-connect.de |
| Responsive Materials / Sensors | Switchable "On/Off" Fluorescence | Isoquinoline-naphthopyran conjugates | thieme-connect.de |
| Optoelectronics | Liquid Crystalline Properties | Substituted isoxazole derivatives | researchgate.net |
| Fluorescent Probes | Photophysical Properties | Novel fluorescent heterocyclic Schiff-base ligands |
Synergistic Integration of Computational and Experimental Approaches for Rational Design and Discovery
The synergy between computational modeling and experimental synthesis is becoming indispensable for the efficient discovery of new molecules. In the context of 3,5-diphenylbenzo[c]isoxazole research, this integration allows for the rational design of derivatives with optimized properties, saving significant time and resources.
Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the outcomes of synthetic strategies and the properties of target molecules. tandfonline.comtandfonline.com Researchers can calculate optimized molecular geometries, estimate electronic characteristics such as HOMO-LUMO energy levels, and predict spectroscopic data like IR bands and NMR chemical shifts before a compound is ever synthesized. tandfonline.com These theoretical results can then be compared with experimental data to validate the computational models and provide deeper insight into structure-property relationships. tandfonline.com For example, DFT studies have been used to calculate the energy band gaps of benzo[d]thiazol-2-yl phenylisoxazoles, which is crucial for designing materials for electronic applications. tandfonline.com
In silico tools like molecular docking are also employed to predict how benzo[c]isoxazole derivatives might interact with biological targets or other molecules, guiding the design of compounds for specific applications. tandfonline.comtandfonline.com This computational prescreening helps prioritize which candidate molecules are most promising for synthesis and experimental testing. By explaining observed phenomena, such as the reactivity of the isoxazole ring, computational studies provide a theoretical framework that guides future experimental work. acs.org This iterative cycle of prediction, synthesis, and validation accelerates the discovery and optimization of novel benzo[c]isoxazole-based compounds.
| Computational Method | Predicted Property / Application | Relevance to Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energy levels, spectroscopic data | Predicts molecular structure, stability, and electronic properties for materials design | tandfonline.comtandfonline.com |
| Molecular Docking | Binding affinity and mode of interaction with targets | Guides the rational design of molecules with specific binding capabilities | tandfonline.comtandfonline.com |
| Ab Initio Studies | Reaction mechanisms and reactivity | Provides fundamental understanding of chemical behavior to guide synthesis | acs.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
